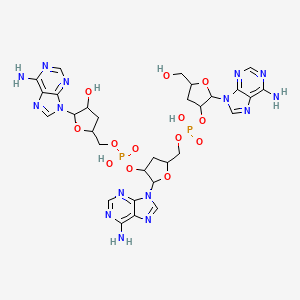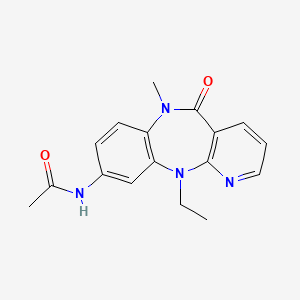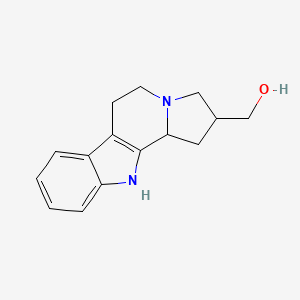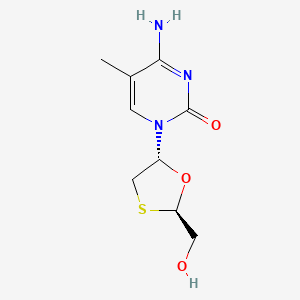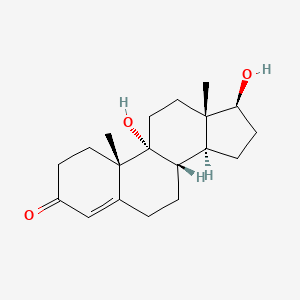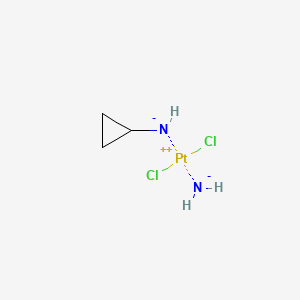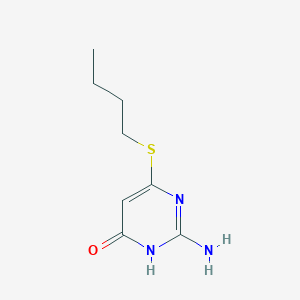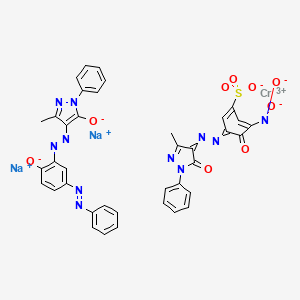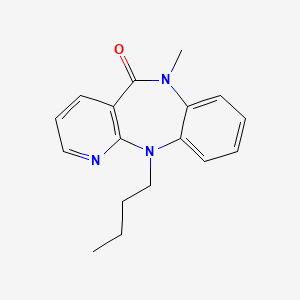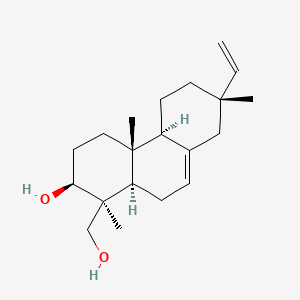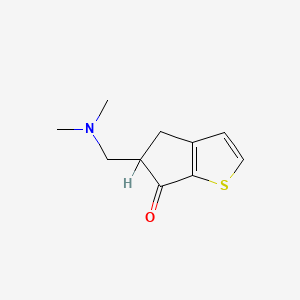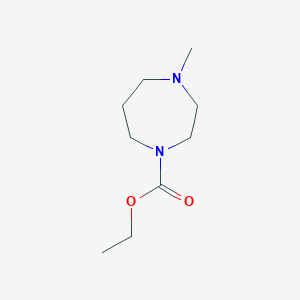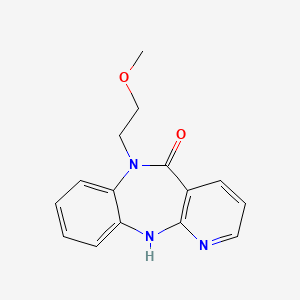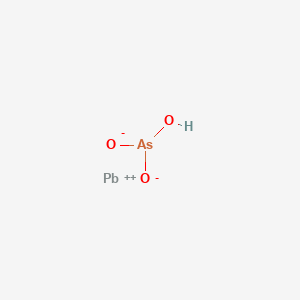
hydrogen arsorite;lead(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogen arsorite;lead(2+) can be synthesized through a reaction between lead(II) nitrate and arsenous acid. The reaction typically proceeds as follows:
Pb(NO3)2+H3AsO3→AsHO3Pb+2HNO3
This reaction is carried out in an aqueous medium, and the product precipitates out as a solid. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of hydrogen arsorite;lead(2+) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of industrial reactors to control the reaction conditions. The product is then purified through filtration and washing to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen arsorite;lead(2+) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form lead(II) arsenate.
Reduction: Under certain conditions, it can be reduced to elemental arsenic and lead.
Substitution: It can participate in substitution reactions where the arsenite group is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Lead(II) arsenate (PbHAsO₄)
Reduction: Elemental arsenic (As) and lead (Pb)
Substitution: Depending on the substituent, various lead and arsenic compounds can be formed.
Applications De Recherche Scientifique
Hydrogen arsorite;lead(2+) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other lead and arsenic compounds.
Medicine: Investigated for its potential therapeutic properties and toxicological effects.
Industry: Used in the production of specialized materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism by which hydrogen arsorite;lead(2+) exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The arsenite group can bind to thiol groups in proteins, disrupting their function. Lead ions can interfere with various biochemical pathways, leading to toxic effects.
Comparaison Avec Des Composés Similaires
Hydrogen arsorite;lead(2+) can be compared with other similar compounds such as:
Lead(II) arsenate (PbHAsO₄): Similar in composition but differs in oxidation state and reactivity.
Lead(II) acetate (Pb(C₂H₃O₂)₂): Another lead compound with different chemical properties and applications.
Arsenic trioxide (As₂O₃): A related arsenic compound with distinct uses and toxicity profiles.
Hydrogen arsorite;lead(2+) is unique due to its specific combination of lead and arsenite, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
109882-46-4 |
|---|---|
Formule moléculaire |
AsHO3Pb |
Poids moléculaire |
331 g/mol |
Nom IUPAC |
hydrogen arsorite;lead(2+) |
InChI |
InChI=1S/AsHO3.Pb/c2-1(3)4;/h2H;/q-2;+2 |
Clé InChI |
FBSZSUZMUMJOGC-UHFFFAOYSA-N |
SMILES canonique |
O[As]([O-])[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


